Metabolic Fate Divergence: Fructose-Derived Versus Glucose-Derived Circulating Glucose in Vivo
In a comparative in vivo isotope tracing study in mice, oral administration of U-13C-fructose versus U-13C-glucose revealed markedly different contributions to circulating glucose pools. When administered as a 1:1 mixture with the unlabeled counterpart hexose (0.5 g/kg each), the area under the curve (AUC₀–₁₂₀ min) of 13C-labeled glucose derived from oral fructose was substantially lower than that derived from oral glucose, underscoring the distinct metabolic routing of fructose carbon [1]. This class-level inference from uniformly labeled tracers establishes the necessity of employing fructose-specific 13C probes—such as D-Fructose-13C₄—to accurately quantify fructose conversion to glucose in tissues expressing fructolytic enzymes (e.g., small intestine, liver, kidney), a task unachievable with glucose-based tracers.
| Evidence Dimension | Circulating 13C-labeled glucose AUC (0–120 min) following oral hexose administration |
|---|---|
| Target Compound Data | U-13C-Fructose tracer: ~10% normalized AUC for circulating 13C-glucose (relative to U-13C-Glucose tracer = 100%) |
| Comparator Or Baseline | U-13C-Glucose tracer: 100% normalized AUC (reference baseline) |
| Quantified Difference | Approximately 10-fold lower contribution of fructose carbon to circulating glucose compared to glucose carbon |
| Conditions | In vivo mouse model; oral gavage of 1:1 glucose:fructose mixture (0.5 g/kg each), one labeled with U-13C, the other unlabeled; LC-MS analysis of plasma metabolites; N=4 |
Why This Matters
This quantitative divergence demonstrates that glucose-based 13C-tracers cannot substitute for fructose-based tracers when quantifying fructose-to-glucose conversion flux, directly justifying procurement of D-Fructose-13C₄ for studies targeting fructolysis and hepatic/intestinal gluconeogenesis from fructose.
- [1] Jang, C., Hui, S., Lu, W., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell Metabolism, 27(2), 351-361.e3. Figure 1. View Source
